molecular formula C9H12N2O2 B8561145 N,4,5-Trimethyl-2-nitroaniline

N,4,5-Trimethyl-2-nitroaniline

Cat. No. B8561145
M. Wt: 180.20 g/mol
InChI Key: GBCASGCKAXSQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09439890B2

Procedure details

The title compound was prepared according to the procedure described in step-2 of Intermediate-28 by using N1,4,5-trimethyl-2-nitroaniline (0.350 g, 1.9 mmol), methanol (20 mL), Iron powder (1.75 g, 9.75 mmol), conc. HCl (5 mL) to afford 0.120 g of desired product.
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.75 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([CH3:10])=[CH:5][C:4]=1[N+:11]([O-])=O.Cl>[Fe].CO>[CH3:1][NH:2][C:3]1[C:4]([NH2:11])=[CH:5][C:6]([CH3:10])=[C:7]([CH3:9])[CH:8]=1

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
CNC1=C(C=C(C(=C1)C)C)[N+](=O)[O-]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.75 g
Type
catalyst
Smiles
[Fe]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
CNC=1C(=CC(=C(C1)C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.